molecular formula C14H12S B1619173 2,6-Dimethyldibenzothiophene CAS No. 89816-75-1

2,6-Dimethyldibenzothiophene

Cat. No. B1619173
CAS RN: 89816-75-1
M. Wt: 212.31 g/mol
InChI Key: VJHNZTLASSCMOQ-UHFFFAOYSA-N
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Description

2,6-Dimethyldibenzothiophene is a chemical compound with the molecular formula C14H12S . It has an average mass of 212.310 Da and a monoisotopic mass of 212.065964 Da . It is one of several dimethyl derivatives of benzothiophene .


Synthesis Analysis

The synthesis of 2,6-Dimethyldibenzothiophene can be achieved from 1-methyl-2-[thio]benzene . There are three synthetic routes provided by Chemicalbook .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyldibenzothiophene consists of a dibenzothiophene core with two methyl groups attached at the 2 and 6 positions . The compound has a molecular weight of 212.310 .


Chemical Reactions Analysis

2,6-Dimethyldibenzothiophene can undergo oxidative desulfurization to form its corresponding sulfone . This reaction can be catalyzed by Mo-doped graphitic carbon nitride (Mo/g-C3N4) using H2O2 as the oxidant .


Physical And Chemical Properties Analysis

2,6-Dimethyldibenzothiophene has a molecular formula of C14H12S and an average mass of 212.310 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Hydrodesulfurization

2,6-Dimethyldibenzothiophene (DMDBT) plays a significant role in hydrodesulfurization (HDS), a process crucial for reducing sulfur content in fuels. Farag and Sakanishi (2004) investigated the HDS of DMDBT, revealing that it proceeds via two main pathways: direct desulfurization and hydrogenation (Farag & Sakanishi, 2004). Another study by Chen et al. (2021) highlighted the improved HDS performance of Mg-modified CoMo/Al2O3 catalysts for DMDBT (Chen et al., 2021).

Adsorption and Removal from Fuels

DMDBT's removal from fuels through adsorption methods has been a focus area. Triantafyllidis and Deliyanni (2014) examined adsorption of DMDBT on nanoporous activated carbons, noting that functional groups on the surface of larger pores contribute to adsorption via polar interactions (Triantafyllidis & Deliyanni, 2014). Cychosz, Wong-Foy, and Matzger (2008) demonstrated the utility of microporous coordination polymers (MCPs) for the adsorption of DMDBT, achieving large capacities at various sulfur concentrations (Cychosz, Wong-Foy, & Matzger, 2008).

Catalytic Activity

Research has also focused on DMDBT's role in catalysis. Bi et al. (2010) found that NiWO4 nanoparticles, synthesized via a hydrothermal approach, were effective catalysts for the hydrodesulfurization of DMDBT, showing higher activity than commercial catalysts (Bi et al., 2010). Yoosuk et al. (2008) reported on the hydrodesulfurization activity of unsupported MoS2 and Me/MoS2 catalysts, finding that promoted sulfides showed higher liquid-phase adsorption selectivity for DMDBT (Yoosuk et al., 2008).

Environmental Implications

In terms of environmental applications, Li, Simoneit, Zhong, and Fang (2013) investigated DMDBTs as maturity indicators in source rocks, finding that the relative abundance of DMDBT isomers may be explained by the sulfur radical mechanism, controlled by steric hindrance and thermodynamic stability (Li, Simoneit, Zhong, & Fang, 2013).

Photo-Oxidative Degradation

Gondal, Masoudi, and Pola (2008) achieved degradation of DMDBT in fuel oils through laser-irradiated photo-oxygenation, an efficient method for reducing sulfur content in non-polar phases (Gondal, Masoudi, & Pola, 2008).

Safety And Hazards

While specific safety and hazard information for 2,6-Dimethyldibenzothiophene was not found, it is generally recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

properties

IUPAC Name

2,6-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHNZTLASSCMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(C=CC=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237912
Record name Dibenzothiophene, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyldibenzothiophene

CAS RN

89816-75-1
Record name Dibenzothiophene, 2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089816751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
L Yang, X Li, A Wang, R Prins, Y Chen, X Duan - Journal of Catalysis, 2015 - Elsevier
The kinetics of the hydrodesulfurization (HDS) of dibenzothiophene (DBT), 4,6-dimethyldibenzothiophene (4,6-DMDBT), and their hydrogenated intermediates over bulk tungsten …
L Yang, X Li, A Wang, R Prins, Y Wang, Y Chen… - Journal of catalysis, 2014 - Elsevier
The hydrodesulfurization (HDS) of 4,6-dimethyldibenzothiophene (4,6-DMDBT) and its hydrogenated intermediates 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene (TH-4,6-DMDBT) …
AW Myers, WD Jones - Organometallics, 1996 - ACS Publications
The unsaturated 16e - fragment [(C 5 Me 5 )Rh(PMe 3 )] has been observed to insert into the sulfur−carbon bond in a variety of substituted dibenzothiophenes to give a six-membered …
Number of citations: 86 0-pubs-acs-org.brum.beds.ac.uk
JM Fraile, C Gil, JA Mayoral, B Muel, L Roldán… - Applied Catalysis B …, 2016 - Elsevier
Titanium centers grafted on hydrophobic silica bearing long chain silanes (octadecyl or octyl) are able to oxidize dibenzothiophene (DBT), as well as simpler sulfides and 2,6-…
L Zhang, W Fu, Q Ke, S Zhang, H Jin, J Hu… - Applied Catalysis A …, 2012 - Elsevier
Two ultra-stable Y zeolites (USY550 and USY600) with mesoporous volumes of 0.15 and 0.25cm 3 /g were prepared by steam dealumination at 550 and 600C, respectively. Pd …
H Yang, J Chen, C Fairbridge, Y Briker, YJ Zhu… - Fuel Processing …, 2004 - Elsevier
The influence of nitrogen compounds on the hydrodesulfurization (HDS) activities of a series of substituted dibenzothiophenes in light cycle oil (LCO) was studied over a NiMo/Al 2 O 3 …
S Shi, J Chen, L Zhu, T Wang - Journal of Asian Earth Sciences: X, 2022 - Elsevier
The biodegradation of dibenzothiophene (DBT) and alkyl dibenzothiophenes (DBTs) were studied in crude oils from the Linpan oilfield, Bohai Bay basin, eastern China. The crude oils …
ML Tedjamulia, Y Tominaga… - Journal of heterocyclic …, 1983 - Wiley Online Library
Monoethyldibenzothiophenes Page 1 Nov-Dec 1983 The Synthesis of All of the Dimethyldibenzothiophenes and Monoethyldibenzothiophenes Marvin L. Tedjamulia, Yoshinori …
X Ma, K Sakanishi, I Mochida - Industrial & Engineering Chemistry …, 1996 - ACS Publications
The hydrodesulfurization (HDS) of a vacuum gas oil (VGO) was performed at 360 C (6.9 MPa) over a commercial NiMo catalyst to examine the HDS reactivities of various sulfur …
Number of citations: 210 0-pubs-acs-org.brum.beds.ac.uk
MA Safa, R Bouresli, R Al-Majren, T Al-Shamary, X Ma - Fuel, 2019 - Elsevier
Oxidative desulfurization (ODS) has attracted considerable attention since it can remove the refractory sulfur compounds under relatively mild conditions. ODS kinetics of middle …

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